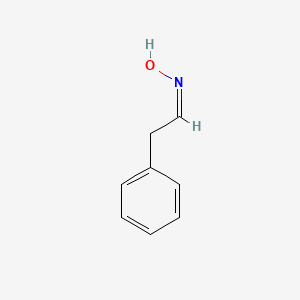

Z-Phenylacetaldoxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Z-Phenylacetaldoxime is an organic compound with the molecular formula C8H9NO. It is a member of the aldoxime family, which are nitrogen-containing compounds derived from aldehydes. This compound is known for its role as an intermediate in the biosynthesis of various natural products, including glucosinolates and cyanogenic glycosides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Z-Phenylacetaldoxime can be synthesized through the reaction of phenylacetaldehyde with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous or alcoholic medium under mildly acidic conditions. The general reaction is as follows:

C6H5CH2CHO+NH2OH⋅HCl→C6H5CH2CH=NOH+H2O+HCl

Industrial Production Methods

Industrial production of this compound often involves the use of cytochrome P450 enzymes, such as CYP79A61, which catalyze the formation of phenylacetaldoxime from L-phenylalanine . This biotechnological approach is advantageous due to its specificity and mild reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

Z-Phenylacetaldoxime undergoes several types of chemical reactions, including:

Dehydration: Catalyzed by aldoxime dehydratase, converting this compound to phenylacetonitrile.

Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed back to phenylacetaldehyde and hydroxylamine.

Oxidation: Can be oxidized to form corresponding nitriles or acids.

Common Reagents and Conditions

Dehydration: Requires aldoxime dehydratase and flavin mononucleotide (FMN) as a cofactor.

Hydrolysis: Typically performed using dilute acids or bases.

Oxidation: Often involves oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

Phenylacetonitrile: Formed through dehydration.

Phenylacetic acid: Formed through oxidation.

Aplicaciones Científicas De Investigación

Z-Phenylacetaldoxime has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of Z-Phenylacetaldoxime involves its conversion to various bioactive compounds. For instance, in plants, it is converted to benzyl cyanide by cytochrome P450 enzymes, which then acts as a defense compound against herbivores . The molecular targets and pathways involved include the cytochrome P450 enzyme family and the glucosinolate biosynthesis pathway .

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetaldoxime: Another aldoxime involved in plant hormone biosynthesis.

Isobutyraldoxime: A volatile aldoxime released from herbivore-damaged leaves.

Propiedades

Fórmula molecular |

C8H9NO |

|---|---|

Peso molecular |

135.16 g/mol |

Nombre IUPAC |

(NZ)-N-(2-phenylethylidene)hydroxylamine |

InChI |

InChI=1S/C8H9NO/c10-9-7-6-8-4-2-1-3-5-8/h1-5,7,10H,6H2/b9-7- |

Clave InChI |

CXISHLWVCSLKOJ-CLFYSBASSA-N |

SMILES isomérico |

C1=CC=C(C=C1)C/C=N\O |

SMILES canónico |

C1=CC=C(C=C1)CC=NO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,3-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11744823.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11744825.png)

![N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11744826.png)

![3-cyclopropyl-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B11744831.png)

![4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11744837.png)

![2-(3-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11744839.png)

![[(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea](/img/structure/B11744849.png)

![1-(butan-2-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11744853.png)

![4-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11744859.png)

![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine](/img/structure/B11744864.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11744868.png)

![[(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11744882.png)